molecular formula C7H12N2 B1267998 2-tert-butyl-1H-imidazole CAS No. 36947-69-0

2-tert-butyl-1H-imidazole

Cat. No. B1267998
CAS RN: 36947-69-0
M. Wt: 124.18 g/mol
InChI Key: CTUNHIMNHSKDBN-UHFFFAOYSA-N
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Description

“2-tert-butyl-1H-imidazole” is a chemical compound with the molecular formula C7H12N2 . It is a type of imidazole, which is a key component in functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoles has seen significant advances recently, with an emphasis on the bonds constructed during the formation of the imidazole . A recent method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “2-tert-butyl-1H-imidazole” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The structure also includes a tert-butyl group attached to one of the carbon atoms in the imidazole ring .


Chemical Reactions Analysis

Imidazoles are versatile in their construction and functionalization, making them a rich source of chemical diversity . They are used in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-tert-butyl-1H-imidazole” include a molecular weight of 124.18 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 124.100048391 g/mol .

Scientific Research Applications

Medicinal Chemistry

2-tert-butyl-1H-imidazole: plays a significant role in medicinal chemistry due to its presence in various biologically active compounds. It is a core structure in many pharmaceuticals, exhibiting a wide range of therapeutic properties such as antibacterial, antifungal, and antiviral activities . Its derivatives are used in the synthesis of drugs that target a variety of diseases, including cancer, diabetes, and infectious diseases.

Synthetic Chemistry

In synthetic chemistry, 2-tert-butyl-1H-imidazole is utilized for its versatility in multicomponent reactions . It serves as a precursor for synthesizing complex organic compounds. The imidazole ring is a crucial component in creating compounds with desired properties for further chemical applications.

Industrial Applications

The compound finds industrial applications due to its involvement in the synthesis of materials like polymers, coatings, and ionic liquids . Its derivatives enhance the properties of materials, making them more efficient for specific industrial uses.

Catalysis

2-tert-butyl-1H-imidazole: derivatives are known to act as ligands in catalysis, facilitating various chemical reactions . They are particularly useful in green chemistry applications where they help in creating more environmentally friendly processes.

Ionic Liquids

Imidazole derivatives, including those of 2-tert-butyl-1H-imidazole , are often used to form ionic liquids . These liquids have unique properties like low volatility and high thermal stability, making them suitable for a range of applications, from solvents in chemical reactions to electrolytes in batteries.

N-Heterocyclic Carbenes

The imidazole ring is a key component in the formation of N-heterocyclic carbenes (NHCs), which are widely used in organometallic chemistry as ligands and organocatalysts . They play a pivotal role in the development of new catalytic methods, contributing to the advancement of synthetic methodologies.

Future Directions

Imidazoles continue to be a focus of research due to their importance in various applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future challenges include improving the yield and efficiency of these synthesis methods .

properties

IUPAC Name

2-tert-butyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUNHIMNHSKDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333309
Record name 2-tert-butyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1H-imidazole

CAS RN

36947-69-0
Record name 2-(1,1-Dimethylethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36947-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-butyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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